2-((4-甲氧基苯基)氨基)-2-硫代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

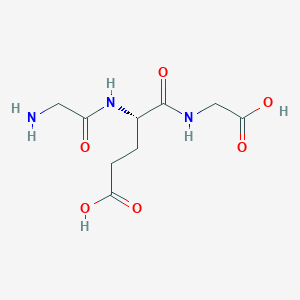

The compound "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide" is a chemical entity that can be associated with various research studies focusing on the synthesis and biological evaluation of novel compounds with potential therapeutic applications. Although the provided papers do not directly discuss this exact compound, they do explore related structures and functionalities that can shed light on the potential characteristics and applications of "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide".

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions and the use of specific reagents and catalysts to achieve the desired chemical structures. For instance, the study on novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates describes the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods to synthesize compounds with potential anti-cancer activity . Similarly, the synthesis of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile involves the Gewald synthesis technique, followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde . These methods could potentially be adapted for the synthesis of "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide".

Molecular Structure Analysis

The molecular structure of a compound is crucial for its biological activity. Docking studies, as mentioned in the papers, help in understanding how these molecules interact with biological targets. For example, the methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates were docked into the methionine synthase binding domain to evaluate their potential as inhibitors . Similarly, the novel thiadiazolopyrimidine derivatives were docked into the active site of thymidylate synthase enzyme to assess their anticancer properties . These studies suggest that "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide" could also be analyzed through molecular docking to predict its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups and molecular framework. The papers describe various chemical reactions, such as the synthesis of acetamides and arylureas from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, which exhibit anti-inflammatory and analgesic activities . These reactions highlight the importance of the functional groups present in the compounds, which could be relevant to the reactivity of "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and melting point, are essential for its practical application. While the papers do not provide specific data on "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide", they do discuss the properties of similar compounds. For instance, the ADME properties of the synthesized thiadiazolopyrimidine derivatives were studied to evaluate their drug-likeness . Such properties would be important to consider for "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide" to assess its potential as a pharmaceutical agent.

科学研究应用

-

Synthesis of Schiff Bases

- Field : Organic Chemistry

- Application : The compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which has a similar structure to the requested compound, was synthesized via a Schiff bases reduction route .

- Method : The synthesis involved the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 . Sodium borohydride (NaBH4) was used as a powerful reducing agent due to its selectivity .

- Results : The synthesized compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

-

Antioxidant Activity

- Field : Medicinal Chemistry

- Application : The synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole showed significant antioxidant potential in terms of scavenging free radicals .

- Method : The antioxidant activity was evaluated by assessing the compound’s ability to scavenge free radicals .

- Results : The compound was found to be an effective radioprotector against radiation-induced damage in the liver of mice .

-

Crystal Structure Analysis

- Field : Crystallography

- Application : The compound 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, which has a similar structure to the requested compound, was analyzed for its crystal structure .

- Method : The crystal structure was determined using X-ray diffraction .

- Results : The asymmetric unit of the title crystal structure was reported . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .

-

Synthesis of Dithiocarbamates and Dyes

- Field : Organic Chemistry

- Application : The compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which has a similar structure to the requested compound, is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

- Method : The synthesis involved the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 .

- Results : The synthesized compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

-

Preparation of Secondary Amines

- Field : Organic Chemistry

- Application : The compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which has a similar structure to the requested compound, is synthesized via a Schiff bases reduction route . This compound is an important starting material for the preparation of secondary amines .

- Method : The preparation of secondary amines involves the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups due to its selectivity .

- Results : The synthesized compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

-

Antidepressant Activity

- Field : Medicinal Chemistry

- Application : Compounds with similar structures to the requested compound have been reported to have antidepressant activity .

- Method : The antidepressant activity of these compounds is typically evaluated using animal models .

- Results : More recently, other activities have been described for these compounds such as antidepressant .

属性

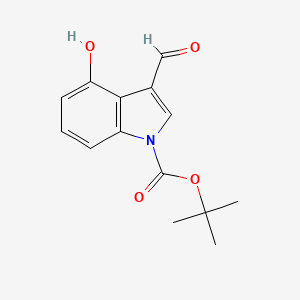

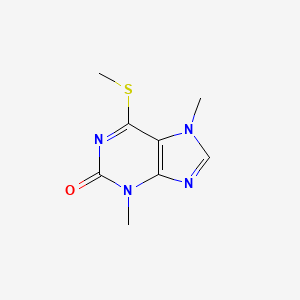

IUPAC Name |

2-(4-methoxyanilino)-2-sulfanylideneacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-13-7-4-2-6(3-5-7)11-9(14)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVODOWKJKUEOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443065 |

Source

|

| Record name | 2-(4-Methoxyanilino)-2-sulfanylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide | |

CAS RN |

71369-81-8 |

Source

|

| Record name | 2-(4-Methoxyanilino)-2-sulfanylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

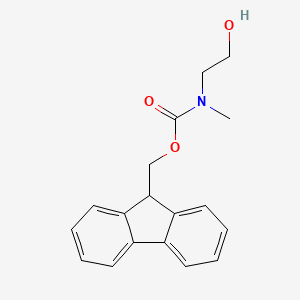

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)